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molecular formula C10H10N2O2 B038803 7-Methoxy-3-methylquinoxalin-2(1H)-one CAS No. 117237-99-7

7-Methoxy-3-methylquinoxalin-2(1H)-one

Cat. No. B038803
M. Wt: 190.2 g/mol
InChI Key: AAQWKOHIGOPTPD-UHFFFAOYSA-N
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Patent
US08957203B2

Procedure details

A solution of 6-methoxy-3-methylquinoxalin-2(1H)-one & 7-methoxy-3-methylquinoxalin-2(1H)-one (1.2 g, 6.31 mmol) in POCl3 (10 ml) was refluxed for 3 h. The solvent was evaporated under reduced pressure and the residue was diluted with cold water. The aqueous solution was basified by solid sodium carbonate and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography (20% ethyl acetate in pet ether) to get regioisomers as a mixture. The mixture of regioisomers were separated by SFC purification to afford 2-chloro-6-methoxy-3-methylquinoxaline (0.51 g, 38.7%) and 3-chloro-6-methoxy-2-methylquinoxaline (required isomer) (0.48 g, 36.5%) as off white solids.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=O)[C:7]([CH3:14])=[N:6]2.COC1C=C2C(N=C(C)C(=O)N2)=CC=1.O=P(Cl)(Cl)[Cl:31]>>[Cl:31][C:8]1[C:7]([CH3:14])=[N:6][C:5]2[C:10](=[CH:11][CH:12]=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2N=C(C(NC2=CC1)=O)C
Name
Quantity
1.2 g
Type
reactant
Smiles
COC1=CC=C2N=C(C(NC2=C1)=O)C
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to get crude compound
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by silica gel chromatography (20% ethyl acetate in pet ether)
CUSTOM
Type
CUSTOM
Details
to get regioisomers as a mixture
ADDITION
Type
ADDITION
Details
The mixture of regioisomers
CUSTOM
Type
CUSTOM
Details
were separated by SFC purification

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2N=C1C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: PERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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